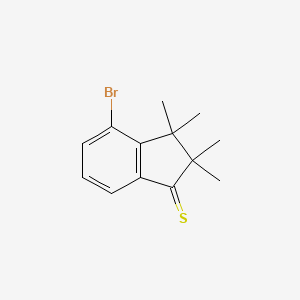
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom, four methyl groups, and a thione group attached to the indene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione typically involves the bromination of 2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-thione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and thione groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetramethyl-2,3-dihydro-1H-indene-1-thione: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene-1-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
4-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-indene:
Propiedades
Número CAS |
86399-29-3 |
|---|---|
Fórmula molecular |
C13H15BrS |
Peso molecular |
283.23 g/mol |
Nombre IUPAC |
4-bromo-2,2,3,3-tetramethylindene-1-thione |
InChI |
InChI=1S/C13H15BrS/c1-12(2)10-8(6-5-7-9(10)14)11(15)13(12,3)4/h5-7H,1-4H3 |
Clave InChI |
FDRLIARBAXJFNK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC=C2Br)C(=S)C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



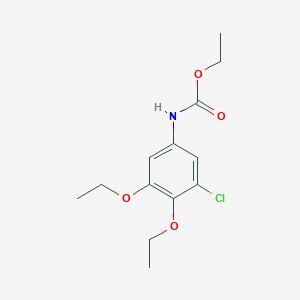
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
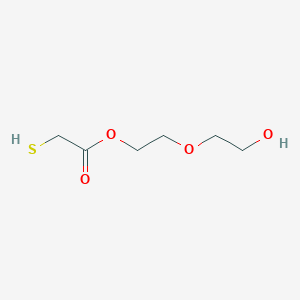
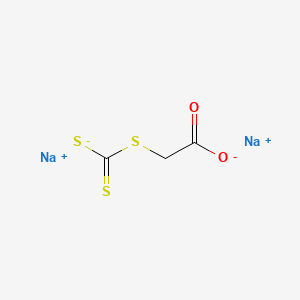
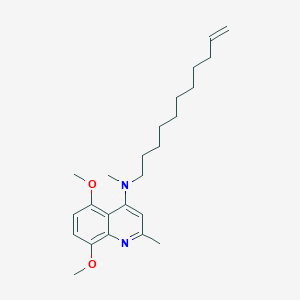
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
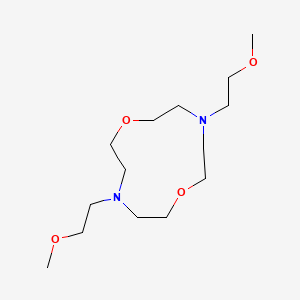
stannane](/img/structure/B14402995.png)

![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
